

# Application Notes and Protocols for ACP-105 in Neuroprotection Studies

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

**ACP-105** is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated potential as a neuroprotective agent in various rodent models of neurological disease and injury. Unlike traditional androgens, **ACP-105** exhibits tissue-selective activity, which may offer a more favorable safety profile. Its ability to cross the blood-brain barrier allows for direct action within the central nervous system.[1] Research suggests that **ACP-105** exerts its neuroprotective effects through multiple mechanisms, including the modulation of amyloid-beta (A $\beta$ ) pathology, enhancement of neuronal survival pathways, and reduction of anxiety-like behaviors. These application notes provide a comprehensive overview of the use of **ACP-105** in preclinical neuroprotection studies, including detailed experimental protocols and a summary of key findings.

#### **Data Presentation: Summary of Quantitative Data**

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of **ACP-105** in rodent models.

Table 1: ACP-105 Dosing and Administration in Rodent Models



Rodent Model	Strain	Sex	ACP-105 Dose	Administr ation Route	Duration	Referenc e
Alzheimer' s Disease (3xTg-AD)	-	Male (gonadecto mized)	10 mg/kg	Intraperiton eal (IP) injection	4 and 7 months	[1]
Radiation- Induced Brain Injury	C57BI/6J	Female	1 mg/kg/day	Alzet minipumps	Started 24 hours post- irradiation	[2]

Table 2: Behavioral Outcomes Following ACP-105 Treatment

Rodent Model	Behavioral Test	Key Findings	Reference
Alzheimer's Disease (3xTg-AD)	Elevated Plus Maze	ACP-105 alone decreased anxiety-like behavior.[1]	
Radiation-Induced Brain Injury	Rotarod	Irradiation impaired sensorimotor function in vehicle-treated mice, but not in ACP-105-treated mice.[2][3]	
Radiation-Induced Brain Injury	Cued Fear Conditioning	ACP-105 enhanced cued fear conditioning in both sham-irradiated and irradiated mice.[2]	

Table 3: Molecular and Cellular Outcomes Following ACP-105 Treatment



Rodent Model	Biomarker	Key Findings	Reference
Alzheimer's Disease (3xTg-AD)	Amyloid-β (Aβ)	In combination with an ERβ agonist, ACP- 105 decreased Aβ levels.[4]	
Alzheimer's Disease (3xTg-AD)	Neprilysin	In combination with an ERβ agonist, ACP- 105 increased levels of the Aβ-degrading enzyme neprilysin.[4]	- -
Radiation-Induced MAP-2 Brain Injury		In sham-irradiated mice, ACP-105 reduced MAP-2 immunoreactivity in the sensorimotor cortex and showed a trend towards increased MAP-2 in the entorhinal cortex.  [3][5]	

### **Signaling Pathways**

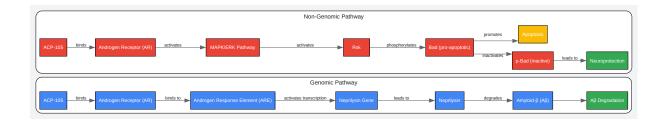
**ACP-105**, as a selective androgen receptor (AR) agonist, is believed to exert its neuroprotective effects through both genomic and non-genomic signaling pathways.

Genomic Pathway: In the context of Alzheimer's disease, activation of the AR by **ACP-105** can lead to the upregulation of neprilysin, a key enzyme in the degradation of amyloid-beta (A $\beta$ ).[6] This genomic action involves the binding of the **ACP-105**-AR complex to androgen response elements (AREs) on the neprilysin gene promoter, thereby increasing its transcription and translation.[7]

Non-Genomic Pathway: **ACP-105** may also promote neuronal survival through rapid, non-genomic signaling. AR activation can initiate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8][9] This leads to the



downstream phosphorylation and activation of ribosomal S6 kinase (Rsk), which in turn phosphorylates and inactivates the pro-apoptotic protein Bad, thus inhibiting apoptosis.[7][8][9]



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Proposed signaling pathways of **ACP-105**'s neuroprotective action.

## Experimental Protocols ACP-105 Administration in Rodents

This protocol is a general guideline and should be adapted based on the specific experimental design.

- a. Intraperitoneal (IP) Injection
- Preparation of ACP-105 Solution: Dissolve ACP-105 in a vehicle suitable for IP injection
  (e.g., a solution of 10% Tween 80 in saline). The final concentration should be calculated to
  deliver the desired dose (e.g., 10 mg/kg) in an appropriate injection volume (typically 5-10
  ml/kg for mice).
- Animal Handling: Gently restrain the mouse, exposing the abdomen.
- Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen,
   avoiding the midline to prevent damage to the bladder or cecum. Inject the ACP-105 solution



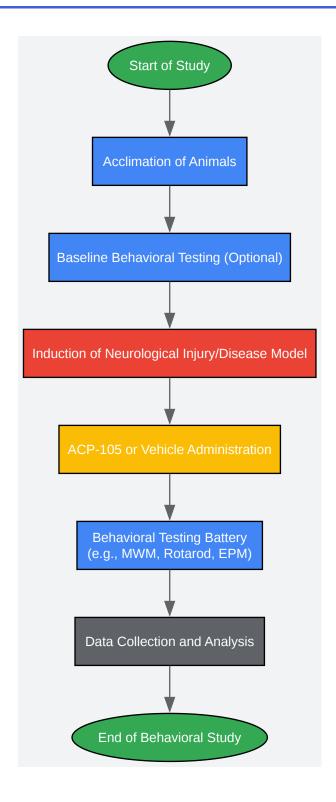
slowly.

- Monitoring: Monitor the animal for any signs of distress post-injection.
- b. Administration via Alzet Osmotic Minipumps
- Pump Preparation: Following the manufacturer's instructions, fill the Alzet minipumps with the **ACP-105** solution (e.g., 1 mg/kg/day in 10% Tween 80 in saline).
- Surgical Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back, between the shoulder blades.
- Pump Insertion: Insert the filled minipump into the subcutaneous pocket.
- Wound Closure: Close the incision with sutures or wound clips.
- Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or discomfort.

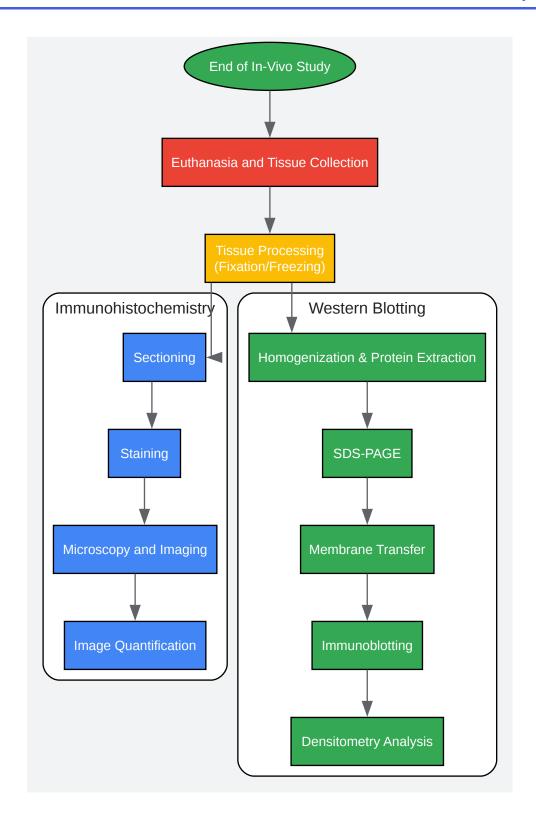
#### **Behavioral Testing**

The following diagram illustrates a typical workflow for behavioral testing in a neuroprotection study.









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